molecular formula C23H22ClNO2 B15004933 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B15004933
M. Wt: 379.9 g/mol
InChI Key: HIORRLLYXMNRQY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenyl group attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, dimedone, and aniline in the presence of a catalyst such as piperidine can lead to the formation of the desired compound. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve the yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies.

    Biology: Quinoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with DNA or RNA could contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds like 4-chlorophenyl imidazole and 4-chlorophenyl thiazole share structural similarities with 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione.

    Quinoline derivatives: Other quinoline derivatives, such as quinine and chloroquine, also exhibit diverse biological activities and are used in various applications.

Uniqueness

What sets 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C23H22ClNO2

Molecular Weight

379.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(20(26)14-23)18(15-8-10-16(24)11-9-15)12-21(27)25(19)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3

InChI Key

HIORRLLYXMNRQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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